molecular formula C15H14BrNO2 B2455388 1-(4-Bromophenyl)-2-((4-methoxyphenyl)amino)ethan-1-one CAS No. 142739-60-4

1-(4-Bromophenyl)-2-((4-methoxyphenyl)amino)ethan-1-one

Cat. No.: B2455388
CAS No.: 142739-60-4
M. Wt: 320.186
InChI Key: DMQDKFHMRVPIRG-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-((4-methoxyphenyl)amino)ethan-1-one is an organic compound that features a bromophenyl group and a methoxyphenyl group connected through an ethanone linkage

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-2-((4-methoxyphenyl)amino)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromoacetophenone and 4-methoxyaniline.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Procedure: The 4-bromoacetophenone is reacted with 4-methoxyaniline under reflux conditions to form the desired product.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography.

Industrial production methods may involve similar steps but are optimized for larger scale synthesis, including the use of continuous flow reactors to improve efficiency and yield.

Chemical Reactions Analysis

1-(4-Bromophenyl)-2-((4-methoxyphenyl)amino)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield alcohol derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Amines, thiols, and other nucleophiles.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Bromophenyl)-2-((4-methoxyphenyl)amino)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used in biological research to study its effects on various biological pathways and its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-((4-methoxyphenyl)amino)ethan-1-one involves its interaction with specific molecular targets and pathways. The bromophenyl and methoxyphenyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(4-Bromophenyl)-2-((4-methoxyphenyl)amino)ethan-1-one can be compared with similar compounds such as:

    1-(4-Bromophenyl)-2-((4-hydroxyphenyl)amino)ethan-1-one: This compound has a hydroxy group instead of a methoxy group, which may affect its reactivity and applications.

    1-(4-Chlorophenyl)-2-((4-methoxyphenyl)amino)ethan-1-one: The presence of a chlorine atom instead of a bromine atom can influence its chemical properties and reactivity.

    1-(4-Bromophenyl)-2-((4-methylphenyl)amino)ethan-1-one:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical behavior and applications.

Properties

IUPAC Name

1-(4-bromophenyl)-2-(4-methoxyanilino)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-19-14-8-6-13(7-9-14)17-10-15(18)11-2-4-12(16)5-3-11/h2-9,17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQDKFHMRVPIRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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